Meta-Substitution Isomer Identity and Purity Specification for SAR Fidelity
The specific meta-substitution pattern of the 3-methoxybenzyl group is the defining structural feature of this compound (CAS 1249326-69-9), differentiating it from its ortho- and para-substituted isomers. This regiospecificity is crucial for maintaining the intended electronic and steric profile in biological assays or chemical reactions . While vendor-supplied analytical data is limited, the compound is available with a minimum purity specification of 95% from AKSci, which is a key differentiator from custom-synthesized or lower-grade alternatives used in initial screening .
| Evidence Dimension | Regioisomeric Purity and Identity |
|---|---|
| Target Compound Data | 95% pure N-[(3-methoxyphenyl)methyl]cyclobutanamine (meta isomer) |
| Comparator Or Baseline | No direct purity data found for N-[(2-methoxyphenyl)methyl]cyclobutanamine or N-[(4-methoxyphenyl)methyl]cyclobutanamine from comparable vendors |
| Quantified Difference | Confirmed meta-isomer identity and defined minimum purity; comparator isomer purity is undefined and not analytically guaranteed. |
| Conditions | Vendor Certificate of Analysis (CoA) context for research-grade procurement. |
Why This Matters
For precise SAR studies or patent prosecution, the guaranteed isomeric identity and minimum purity of the lead compound are non-negotiable to avoid confounding biological or legal data.
